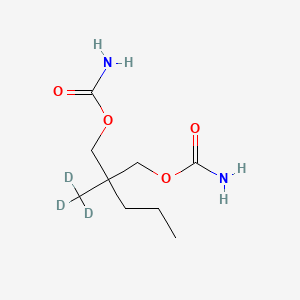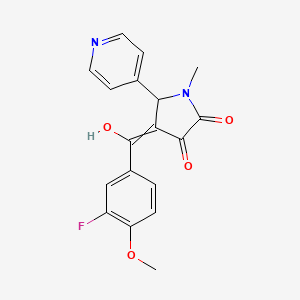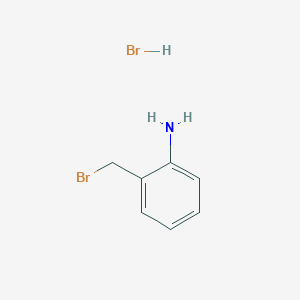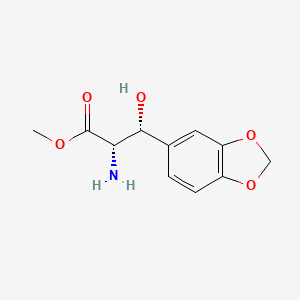
Meprobamate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meprobamate-d3 is a deuterated form of meprobamate, a carbamate derivative used primarily as an anxiolytic drug. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate-d3 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through the reaction of deuterated reagents with the appropriate precursors. One common method involves the reaction of 2-methylvaleraldehyde with deuterated formaldehyde, followed by the transformation of the resulting 2-methyl-2-propylpropan-1,3-diol into the dicarbamate via successive reactions with phosgene and ammonia .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Meprobamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted carbamate compounds .
Scientific Research Applications
Meprobamate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of meprobamate in the body.
Drug Metabolism Research: Helps in understanding the metabolic fate of meprobamate and its interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of meprobamate in biological samples.
Mechanism of Action
Meprobamate-d3, like its non-deuterated counterpart, exerts its effects by binding to the GABA A receptors in the central nervous system. This binding leads to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord, resulting in sedation and altered perception of pain .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: Another carbamate derivative with muscle relaxant properties.
Mebutamate: A related compound with similar anxiolytic effects.
Uniqueness
Meprobamate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and drug metabolism research .
Properties
CAS No. |
1185106-66-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3 |
InChI Key |
NPPQSCRMBWNHMW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)

![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)




![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)


